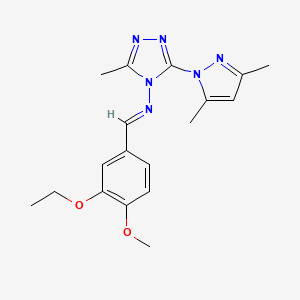![molecular formula C17H18N4O3 B5559864 5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions, aiming to construct the molecule's intricate architecture. Studies such as those conducted by Cappelli et al. (2006) and Maleki (2014) have explored the synthesis of structurally related imidazo[4,5-c]pyridine derivatives, employing methodologies like the replacement of 4-phenylquinoline with different scaffolds and one-pot three-component reactions, respectively (Cappelli et al., 2006) (Maleki, 2014).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been the focus of various studies, highlighting the importance of structural features for biological activity. For instance, research on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists by Cappelli et al. (2006) illustrates how modifications to the compound's structure can influence receptor affinity (Cappelli et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are deeply influenced by their molecular structure. For example, the work by Sirakanyan et al. (2015) on the reaction of tetrahydroisoquinoline derivatives with bases highlights the potential for various rearrangements and transformations, indicating the chemical versatility of these molecules (Sirakanyan et al., 2015).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications : This compound is part of a family of new derivatives of the naturally occurring amino acid 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine). Research has reported the synthesis of amide, ester, 5-alkyl and acyl, and regiospecific N im-alkyl and aralkyl derivatives of spinacines. These compounds are synthesized via the Pictet-Spengler reaction of N im-substituted histidines and include cyclic hydantoin derivatives of spinacines (Klutchko, Hodges, Blankley, & Colbry, 1991).
Biological Evaluation : A series of fused tetracyclic quinolonecarboxylic acids, including variants of the compound , was prepared for biological evaluation. These compounds were synthesized by a route involving regiospecific functionalization of related quinolines, serving as precursors for further development in quinolone chemistry (Goff, Bouyssou, & Chenault, 1994).
Pharmacological Research : There has been research on the transformation of the 4-phenylquinoline backbone of novel AT1 receptor antagonists based on imidazo[4,5-b]pyridine moiety into different scaffolds. This research explored structure-activity relationships and investigated the pharmacokinetic properties of related carboxylic acids, highlighting their potential in developing novel polymeric prodrugs based on a new release mechanism (Cappelli et al., 2006).
Solid Phase Synthesis : This compound is also relevant in the field of solid phase synthesis. A method for the preparation of 1,2,3,4-tetrahydroisoquinolines and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines on a solid support has been developed, utilizing substituted m-tyramines, histamines, and various aromatic, aliphatic, and heterocyclic aldehydes (Hutchins & Chapman, 1996).
Nanocatalyst-Assisted Synthesis : In another study, the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines was achieved via a one-pot three-component reaction using superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid as a nanocatalyst, demonstrating the potential of nanotechnology in synthetic chemistry (Maleki, 2014).
Propiedades
IUPAC Name |
5-(5,6,7,8-tetrahydroquinoline-3-carbonyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(11-5-10-3-1-2-4-12(10)18-7-11)21-8-14-13(19-9-20-14)6-15(21)17(23)24/h5,7,9,15H,1-4,6,8H2,(H,19,20)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXVQBPWXKXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C(=O)N3CC4=C(CC3C(=O)O)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)


![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)
![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)